Ethyl 2S-hydroxy-3S-methylpentanoate
Description
Properties
CAS No. |
124600-88-0 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.213 |
Purity |
95% min. |
Synonyms |
Ethyl 2S-hydroxy-3S-methylpentanoate |
Origin of Product |
United States |
Stereochemical Principles and Chiral Pool Strategies in 2s,3s Ethyl 2 Hydroxy 3 Methylpentanoate Synthesis
Elucidation of Absolute and Relative Stereochemistry: The (2S,3S) Configuration
The nomenclature (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate precisely defines the spatial orientation of the substituents around its two chiral centers at carbons 2 and 3. This designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for assigning the absolute configuration of each stereocenter.
Absolute Stereochemistry refers to the fixed, three-dimensional arrangement of atoms in a chiral molecule. For (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, the 'S' designation at both C2 and C3 indicates a specific counter-clockwise arrangement of substituent priorities when the lowest priority group is oriented away from the viewer.
Relative Stereochemistry , on the other hand, describes the stereochemical relationship between two or more stereocenters within the same molecule. In this case, the (2S,3S) designation signifies a syn relationship between the hydroxyl group at C2 and the methyl group at C3, meaning they are on the same side of the carbon backbone in a Fischer projection.
To assign the stereochemistry at each chiral center using the CIP rules, priorities are assigned to the four different groups attached to the chiral carbon based on atomic number. epa.govoeno-one.eubldpharm.comnih.govnih.gov
Table 1: Cahn-Ingold-Prelog Priority Assignment for the Stereocenters in (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate
| Chiral Center | Attached Groups | Priority Assignment (1 = highest, 4 = lowest) | Justification for Priority |
| C2 | -OH | 1 | Oxygen has a higher atomic number than Carbon. |
| -COOEt | 2 | The carbon is double-bonded to one oxygen and single-bonded to another. | |
| -CH(CH₃)CH₂CH₃ | 3 | This carbon is attached to another carbon. | |
| -H | 4 | Hydrogen has the lowest atomic number. | |
| C3 | -CH(OH)COOEt | 1 | The carbon at C2 is attached to an oxygen. |
| -CH₂CH₃ | 2 | The ethyl group has a higher priority than the methyl group. | |
| -CH₃ | 3 | The methyl group. | |
| -H | 4 | Hydrogen has the lowest atomic number. |
By orienting the molecule with the lowest priority group pointing away, the sequence of the remaining three groups determines the configuration. A counter-clockwise directionality from priority 1 to 2 to 3 results in an 'S' configuration. bldpharm.com
Importance of Diastereomeric and Enantiomeric Purity in Chiral Ester Synthesis
When synthesizing a compound with multiple stereocenters, such as (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, it is possible to form four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are enantiomers of each other, while the (2S,3R) and (2R,3S) isomers are another enantiomeric pair. The relationship between any other pairing is diastereomeric.
Enantiomeric purity , or enantiomeric excess (e.e.), is a measure of the degree to which one enantiomer is present in a sample in greater amounts than the other. Diastereomeric purity , or diastereomeric excess (d.e.), quantifies the excess of one diastereomer over another. High levels of both are crucial in the synthesis of chiral esters for several reasons:
Biological Activity: In biological systems, which are themselves chiral, different stereoisomers of a molecule often exhibit vastly different activities. One isomer may be a potent therapeutic agent, while another may be inactive or even harmful.
Physical Properties: Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can affect the isolation and purification of the desired compound. nih.govrsc.org Enantiomers, however, have identical physical properties in a non-chiral environment, making their separation significantly more challenging. nih.govrsc.org
Spectroscopic and Sensory Properties: The specific stereochemistry of a molecule can influence its spectroscopic signature and, in the case of flavor and fragrance compounds, its organoleptic properties. For instance, different enantiomers of a chiral ester can have distinct smells.
Therefore, synthetic strategies must be designed to be highly stereoselective, favoring the formation of the desired (2S,3S) isomer with high diastereomeric and enantiomeric purity to ensure the final product's efficacy, safety, and desired properties.
Chiral Pool Approaches Leveraging Naturally Occurring Precursors (e.g., Amino Acids, Hydroxy Acids)
The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of more complex chiral molecules. This approach is often more efficient than asymmetric synthesis, which builds chirality from achiral precursors.
For the synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, the naturally occurring amino acid L-isoleucine is an ideal chiral precursor. sigmaaldrich.comelectronicsandbooks.com L-isoleucine possesses the required (2S,3S) stereochemistry at its α- and β-carbons, which directly correspond to the C2 and C3 positions in the target molecule.
The synthetic transformation from L-isoleucine to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate typically involves the conversion of the amino group at the C2 position into a hydroxyl group while retaining the stereochemical integrity of both chiral centers. A common method to achieve this is through a diazotization reaction .
Table 2: Research Findings on the Synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate from L-Isoleucine
| Starting Material | Key Transformation | Reagents | Product | Key Outcome |
| L-Isoleucine | Diazotization and Esterification | 1. NaNO₂, H₂SO₄ (aq) 2. Ethanol (B145695), H⁺ (catalyst) | (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate | Conversion of the amino group to a hydroxyl group with retention of configuration at both stereocenters. The use of ethanol as a solvent and reagent in the esterification step directly yields the ethyl ester. |
The diazotization reaction involves treating the amino acid with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. This generates a diazonium salt intermediate, which is unstable and readily loses nitrogen gas to form a carbocation. The subsequent attack of a water molecule on this carbocation, followed by esterification with ethanol, yields the desired α-hydroxy ester. The stereochemical outcome at the C2 center is generally retention of configuration, though some degree of racemization can occur depending on the reaction conditions. The stereocenter at C3 remains unaffected throughout this transformation.
This chiral pool strategy provides an efficient and stereocontrolled route to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, highlighting the power of leveraging nature's readily available chiral building blocks for the synthesis of specific, enantiomerically pure compounds.
Advanced Synthetic Methodologies for 2s,3s Ethyl 2 Hydroxy 3 Methylpentanoate
Asymmetric Catalysis for Stereoselective Ester Formation
Asymmetric catalysis provides powerful tools for the synthesis of chiral molecules like (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate. By employing chiral catalysts, chemists can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer over another.
Enantioselective Hydrogenation and Reduction Strategies for Keto Esters
A primary route to chiral hydroxy esters is the asymmetric hydrogenation or reduction of their corresponding keto esters. This transformation is crucial for establishing the desired stereochemistry at the hydroxyl-bearing carbon.
Key Research Findings:
Ruthenium-Based Catalysts: Ruthenium complexes, particularly those with chiral ligands like BINAP, have proven highly effective in the asymmetric hydrogenation of α-keto esters. smolecule.com These catalysts can achieve high levels of enantioselectivity, making them a valuable tool for synthesizing specific stereoisomers.
Iridium-Based Catalysts: Iridium-based catalytic systems have also demonstrated significant potential for the asymmetric hydrogenation of aromatic α-keto esters. smolecule.com
Copper-Based Catalysts: C2-symmetric chiral copper(II)-bisoxazolines function as mimics of alcohol dehydrogenase and represent an alternative approach for the asymmetric reduction of α-keto esters. smolecule.com
Oxazaborolidine Catalysts: Catalytic amounts of chiral oxazaborolidine catalysts, used in conjunction with stoichiometric reducing agents like borane or catecholborane, are effective for the enantioselective reduction of prochiral ketones. wikipedia.orgmdpi.com
Chirally Modified Borohydrides: The use of chiral ligands derived from amino acids to modify borohydrides can create highly selective reducing agents for ketones. wikipedia.org
| Catalyst System | Substrate | Key Features |
|---|---|---|
| Ruthenium-BINAP | α-Keto Esters | High enantioselectivity in asymmetric hydrogenation. smolecule.com |
| Iridium-Based Catalysts | Aromatic α-Keto Esters | Promising for asymmetric hydrogenation. smolecule.com |
| Copper(II)-Bisoxazolines | α-Keto Esters | Acts as an alcohol dehydrogenase mimic. smolecule.com |
| Chiral Oxazaborolidines | Prochiral Ketones | Effective with borane or catecholborane. wikipedia.orgmdpi.com |
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Reactions, Reformatsky) Preceding Esterification
Constructing the carbon skeleton with the correct stereochemistry prior to esterification is another powerful strategy. Asymmetric aldol and Reformatsky reactions are prominent examples of this approach.
Asymmetric Aldol Reactions: The aldol reaction, which forms a β-hydroxy carbonyl compound, can be rendered highly stereoselective through the use of chiral auxiliaries, catalysts, or substrates. For instance, the Evans aldol reaction, utilizing chiral oxazolidinones, allows for the diastereoselective synthesis of syn- or anti-aldol products, which can then be converted to the desired hydroxy ester. nih.gov
Asymmetric Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org The development of catalytic and enantioselective versions of this reaction has expanded its utility in asymmetric synthesis. beilstein-journals.orgacs.org
Chiral Ligands: The use of chiral amino alcohols and prolinol-based ligands in Me2Zn-mediated Reformatsky reactions has enabled the synthesis of β-hydroxy esters with high yields and enantioselectivities. acs.orgkoreascience.kr
Reaction Conditions: The choice of metal, solvent, and temperature can significantly influence the stereochemical outcome of the Reformatsky reaction.
| Reaction | Key Reagents/Catalysts | Stereochemical Control | Product |
|---|---|---|---|
| Evans Aldol Reaction | Chiral Oxazolidinone Auxiliaries | High diastereoselectivity (syn or anti). nih.gov | β-Hydroxy Carbonyl Compound |
| Asymmetric Reformatsky Reaction | Chiral Amino Alcohols, Prolinol Ligands, Me2Zn. acs.orgkoreascience.kr | High enantioselectivity. acs.org | β-Hydroxy Ester |
Development and Optimization of Chiral Ligand Systems and Metal Catalysts
The success of asymmetric catalysis hinges on the design and development of effective chiral ligands and metal catalysts. Research in this area is continuous, with a focus on improving selectivity, activity, and substrate scope.
Key Developments:
BINAP and its Derivatives: The BINAP ligand has been a cornerstone in asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenations. uwindsor.ca Its axial chirality provides a well-defined chiral environment around the metal center.
Tridentate Ligands: Chiral precursors with tridentate ligands are considered highly effective for asymmetric reductions due to the formation of rigid metal complexes. nih.gov
Switchable Ligands: Novel chiral ligands have been developed that can induce opposite enantioselectivity depending on the metal complex used, allowing for the synthesis of either enantiomer of a product. nih.gov
Computational Modeling: Computational studies are increasingly used to understand the mechanism of stereoselection and to predict the performance of new catalyst systems. princeton.edu
Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and regioselectivity.
Enzyme-Mediated Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Precursors
Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This process relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other unreacted.
Kinetic Resolution: In a typical kinetic resolution, a racemic mixture of a precursor to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate would be subjected to an enzyme, such as a lipase, that preferentially catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product. A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. princeton.edu
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) is employed. In DKR, the kinetic resolution is coupled with in situ racemization of the starting material. princeton.edu This allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of a single enantiomeric product. princeton.edu
Combination of Catalysts: DKR often involves the combination of an enzyme for the resolution step and a chemical catalyst (e.g., a ruthenium complex) for the racemization step. nih.govnih.gov
Guidelines for Efficient DKR: For a successful DKR, the kinetic resolution should be irreversible, the enantiomeric ratio should be high (E > ~20), and the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu
Stereoselective Biotransformations Utilizing Whole-Cell Systems and Isolated Enzymes (e.g., Carbonyl Reductases, Esterases)
Whole-cell systems and isolated enzymes can be used to perform stereoselective biotransformations, offering a direct route to the desired chiral product.
Carbonyl Reductases: These enzymes are particularly useful for the asymmetric reduction of keto esters to their corresponding hydroxy esters. They often exhibit high enantioselectivity and can be used as isolated enzymes or within whole-cell systems. The use of co-factor regeneration systems, such as employing glucose dehydrogenase, is often necessary for practical applications. nih.govnih.gov
Esterases and Lipases: These enzymes are commonly used for the kinetic resolution of racemic esters or alcohols. researchgate.netscielo.br They catalyze either the hydrolysis of an ester or the esterification of an alcohol in a stereoselective manner. Lipases, such as those from Candida and Pseudomonas species, are widely used due to their broad substrate tolerance and high enantioselectivity. smolecule.comscielo.br
Whole-Cell Biotransformations: Using whole microbial cells can offer advantages over isolated enzymes, such as eliminating the need for enzyme purification and providing a natural environment for cofactor regeneration. Recombinant microorganisms can be engineered to overexpress specific enzymes, enhancing the efficiency of the biotransformation. nih.govnih.gov
| Biocatalytic Method | Enzyme/System | Application | Key Advantages |
|---|---|---|---|
| Kinetic Resolution | Lipases, Esterases. smolecule.comresearchgate.net | Separation of enantiomers from a racemic mixture. | High enantioselectivity. |
| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst. nih.gov | Conversion of a racemic mixture to a single enantiomer. | Theoretical yield up to 100%. princeton.edu |
| Asymmetric Reduction | Carbonyl Reductases. nih.govnih.gov | Stereoselective reduction of keto esters. | High enantioselectivity, mild reaction conditions. |
| Whole-Cell Biotransformation | Recombinant Microorganisms | Direct production of chiral compounds. | No enzyme purification, cofactor regeneration. nih.gov |
Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity and Efficiency
The pursuit of highly selective and efficient biocatalysts for the synthesis of chiral molecules like (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate has led to significant advancements in the fields of enzyme engineering and directed evolution. These powerful techniques aim to overcome the limitations of naturally occurring enzymes, tailoring their properties to meet the specific demands of industrial-scale chemical synthesis. The core principle of directed evolution involves mimicking the process of natural selection in a laboratory setting to evolve enzymes with desired traits, such as enhanced enantioselectivity, increased catalytic activity, improved stability in non-natural environments, and a broader substrate scope.
The process of directed evolution typically begins with the identification of a suitable parent enzyme that exhibits some level of the desired activity. This is followed by the generation of a large library of enzyme variants through random mutagenesis, site-directed mutagenesis, or gene recombination. High-throughput screening methods are then employed to rapidly identify improved variants from these libraries. Iterative rounds of this process can lead to the development of highly optimized enzymes with significantly enhanced performance characteristics.
For the synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, enzyme engineering efforts would likely focus on ketoreductases (KREDs) or lipases. KREDs are capable of the stereoselective reduction of a precursor ketoester, such as ethyl 2-oxo-3-methylpentanoate, to the desired α-hydroxy ester. Directed evolution could be used to improve the enantioselectivity of a KRED to favor the formation of the (2S,3S) diastereomer with high enantiomeric excess (e.e.). Furthermore, enzyme engineering can enhance the efficiency of the biocatalyst, leading to higher conversion rates and space-time yields, which are critical for the economic viability of the process.
Lipases, on the other hand, can be employed for the kinetic resolution of a racemic mixture of ethyl 2-hydroxy-3-methylpentanoate. Through directed evolution, the enantioselectivity of a lipase can be enhanced to preferentially acylate or hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer. The efficiency of this process can also be improved by engineering enzymes that can withstand higher substrate concentrations and exhibit greater stability under process conditions.
The table below illustrates the potential improvements that can be achieved through directed evolution of an enzyme for the synthesis of a chiral hydroxy ester, based on data from analogous biocatalytic reductions.
| Enzyme Generation | Enantiomeric Excess (e.e.) | Conversion (%) | Key Mutations |
| Wild Type | 85% (R) | 60% | - |
| Generation 1 | 92% (S) | 75% | A142F, L153V |
| Generation 2 | 98% (S) | 95% | A142F, L153V, G178Y |
| Generation 3 | >99% (S) | >99% | A142F, L153V, G178Y, I203T |
| This is an illustrative data table based on typical results from directed evolution studies on ketoreductases for the synthesis of chiral alcohols and may not represent actual data for the specified compound. |
Multi-Step Total Synthesis Pathways Involving Stereocontrolled Steps
A retrosynthetic analysis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate reveals several potential synthetic disconnections that can be exploited to construct the target molecule. The core of the molecule is the α-hydroxy-β-methyl ester functionality, which presents the primary stereochemical challenge.
A key disconnection can be made at the C-O bond of the ester, leading back to (2S,3S)-2-hydroxy-3-methylpentanoic acid and ethanol (B145695). This simplifies the target to the stereoselective synthesis of the chiral carboxylic acid.
Further disconnection of the α-hydroxy acid can be envisioned through a few primary routes:
Aldol-type disconnection: Breaking the C2-C3 bond leads to propanal and the enolate of ethyl propionate. This approach requires careful control of the stereochemistry of the aldol reaction to achieve the desired syn relationship between the hydroxyl and methyl groups.
Grignard-type disconnection: Disconnecting the C2-C3 bond can also lead to ethyl glyoxylate and a propyl magnesium halide. This route would necessitate a subsequent stereoselective reduction of the resulting α-hydroxy ester to set the C3 stereocenter.
Asymmetric reduction disconnection: A disconnection that simplifies the stereochemical challenge is the oxidation of the C2 hydroxyl group, leading back to ethyl 2-oxo-3-methylpentanoate. This α-keto ester precursor can then be synthesized from simpler starting materials, and the stereocenters can be introduced in a single, highly controlled reduction step.
The most promising retrosynthetic approach for establishing the two adjacent stereocenters with high control is the asymmetric reduction of an α-keto-β-methyl ester precursor. This strategy consolidates the stereochemical challenge into a single, well-understood transformation.
The successful synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate hinges on the effective control of stereochemistry at the C2 and C3 positions. Both convergent and linear synthetic routes can be devised, with the choice of strategy often depending on the desired scale and the availability of chiral starting materials or catalysts.
In a linear route , the carbon backbone is assembled sequentially, with stereocenters being introduced at the appropriate stages. For example, a chiral auxiliary-mediated aldol reaction between propanal and a propionate derivative could be employed. The chiral auxiliary would direct the facial selectivity of the enolate addition to the aldehyde, thereby establishing the desired syn diastereomer. Subsequent removal of the auxiliary and esterification would yield the target molecule.
A convergent route involves the synthesis of key fragments of the molecule separately, which are then coupled together. For the target molecule, a convergent approach might involve the synthesis of a chiral building block containing the C3 stereocenter, which is then elaborated to the final product. For instance, a chiral pool starting material, such as (S)-2-methylbutanal, could be used to introduce the C3 stereocenter. This aldehyde could then be reacted with an enolate equivalent to form the C2-C3 bond, followed by functional group manipulations to arrive at the final product.
The key stereocontrol elements in these syntheses often rely on:
Substrate control: The inherent stereochemistry of the starting materials dictates the stereochemical outcome of subsequent reactions.
Reagent control: The use of chiral reagents, such as chiral reducing agents or chiral auxiliaries, to induce stereoselectivity.
Catalyst control: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to create a chiral environment that favors the formation of one stereoisomer over others.
Diastereoselective inductions are critical in these pathways. For instance, in the asymmetric reduction of ethyl 2-oxo-3-methylpentanoate, the choice of a chiral reducing agent or catalyst is paramount to achieving high diastereoselectivity for the (2S,3S) isomer. The coordination of the catalyst to the ketoester can create a rigid transition state that directs the hydride delivery from a specific face of the carbonyl group.
Atom Economy: This metric, a cornerstone of green chemistry, assesses the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are more desirable than those that generate significant amounts of byproducts, such as substitution or elimination reactions that use stoichiometric reagents.
Scalability: The ability to translate a synthetic route from a laboratory scale to an industrial scale is crucial for commercial viability. A scalable process should use readily available and inexpensive starting materials, avoid hazardous reagents and extreme reaction conditions, and allow for straightforward purification of the product.
The table below provides a comparative assessment of two hypothetical synthetic routes to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate.
| Metric | Route A: Chiral Auxiliary Aldol | Route B: Asymmetric Catalytic Reduction |
| Number of Steps | 5 | 3 |
| Overall Yield | ~30% | ~70% |
| Atom Economy | Moderate (auxiliary is waste) | High (reduction is an addition) |
| Scalability | Moderate (cost of auxiliary, cryogenic conditions) | High (catalytic, milder conditions) |
| This is a qualitative assessment and actual values would depend on the specific reagents and conditions used. |
Emerging Methodologies and Sustainable Synthesis Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. Non-conventional reaction conditions, such as those employed in flow chemistry and photo-redox catalysis, offer promising avenues for the synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate.
Photo-redox Catalysis: This emerging field utilizes visible light to drive chemical reactions through the generation of reactive radical intermediates. Photo-redox catalysis often proceeds under mild reaction conditions and can enable transformations that are difficult to achieve with traditional thermal methods. For the synthesis of α-hydroxy esters, photo-redox catalysis could be employed in a decarboxylative coupling reaction. For instance, a readily available α-hydroxy acid could be coupled with a suitable Michael acceptor under visible light irradiation in the presence of a photocatalyst. nih.gov This approach could offer a novel and atom-economical route to the carbon skeleton of the target molecule. While the stereocontrol of such radical reactions can be challenging, the development of chiral photocatalysts or the use of chiral auxiliaries could provide a pathway to an enantioselective synthesis.
The exploration of these non-conventional reaction conditions holds the potential to develop more sustainable, efficient, and scalable synthetic routes to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, aligning with the principles of green chemistry.
Implementation of Green Chemistry Principles in Chiral Ester Synthesis
The synthesis of enantiomerically pure esters like (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of catalytic methods, renewable resources, and less hazardous substances, moving away from traditional stoichiometric reagents and volatile organic solvents. In the context of synthesizing this specific chiral ester, biocatalysis and the use of renewable feedstocks are particularly prominent strategies.
Biocatalysis: A Green Alternative
Biocatalysis, the use of natural catalysts such as enzymes or whole microbial cells, represents a cornerstone of green chemistry for chiral synthesis. This approach offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing energy consumption and avoiding the use of toxic solvents and reagents.
A key green strategy for producing (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate is the asymmetric reduction of its corresponding prochiral keto ester, ethyl 2-keto-3-methylpentanoate. This reaction is efficiently catalyzed by carbonyl reductase enzymes found in various microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and Candida species. These biocatalysts can deliver the desired stereoisomer with high precision.
Detailed Research Findings: Research on analogous keto esters demonstrates the power of this approach. For instance, reductases from Saccharomyces cerevisiae have been successfully used for the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate. nih.gov Specific enzymes, when isolated and expressed in a host like E. coli, can produce the target alcohol with excellent enantiomeric excess. nih.gov Whole-cell biotransformations with organisms like Candida parapsilosis are also highly effective for reducing various keto esters, benefiting from the cell's inherent cofactor regeneration systems, which is a significant advantage for industrial-scale production.
The table below summarizes typical results for the biocatalytic reduction of analogous keto esters, illustrating the high efficiency and selectivity achievable with these green methods.
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | >90% | ≥98% | Aqueous medium, with glucose as co-substrate |
| Recombinant E. coli expressing S. cerevisiae reductase (YDL124W) | Ethyl-4-chloro-3-oxobutanoate | (S)-Ethyl-4-chloro-3-hydroxybutanoate | Not specified | >99% | Aqueous buffer, with glucose dehydrogenase for NADPH recycling |
Renewable Feedstocks and Atom Economy
Another core principle of green chemistry is the use of renewable rather than depleting feedstocks. The precursor to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate is L-isoleucine, an essential amino acid. L-isoleucine is produced on an industrial scale through fermentation processes using microorganisms that convert simple sugars, derived from sources like corn or sugarcane, into the desired amino acid. This biological route provides a direct link to renewable biomass as the starting material.
The synthesis pathway from L-isoleucine involves steps that can be optimized for atom economy—a measure of how many atoms from the starting materials are incorporated into the final product. Biocatalytic routes generally exhibit high atom economy as they are highly specific and often avoid the need for protecting groups, which add mass that is later removed as waste.
A comparison of green chemistry metrics for a traditional chemical synthesis versus a biocatalytic route highlights the advantages of the latter. While specific data for (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate is not extensively published, life cycle assessments of similar compounds consistently show that enzymatic routes have a significantly lower environmental impact, including a much smaller carbon footprint, compared to conventional chemical methods. nih.gov
| Green Chemistry Metric | Traditional Chemical Synthesis (Typical) | Biocatalytic Synthesis (Typical) | Green Advantage |
|---|---|---|---|
| Solvents | Organic solvents (e.g., Toluene, Hexane) | Aqueous buffer (Water) | Elimination of volatile organic compounds (VOCs) and hazardous waste. |
| Temperature & Pressure | Often requires heating/cooling and/or high pressure | Ambient temperature and atmospheric pressure | Lower energy consumption and increased safety. |
| Catalyst | Stoichiometric reagents or heavy metal catalysts | Enzymes (biodegradable) from renewable sources | Avoids toxic metal waste and uses a renewable, non-toxic catalyst. |
| Byproducts | Often produces significant stoichiometric byproducts | Minimal byproducts due to high selectivity | Higher atom economy and significantly less waste (lower E-Factor). |
By integrating principles such as biocatalysis, the use of renewable feedstocks, and designing for energy efficiency, the synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate can be aligned with modern standards of sustainable chemical manufacturing.
Advanced Analytical and Spectroscopic Characterization of 2s,3s Ethyl 2 Hydroxy 3 Methylpentanoate
Determination of Absolute and Relative Stereochemistry
The spatial arrangement of atoms in (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate is elucidated through a combination of chiroptical spectroscopy, nuclear magnetic resonance (NMR) strategies, and X-ray crystallography of suitable derivatives.
Chiroptical spectroscopic methods are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. rsc.org These methods rely on the differential interaction of left and right circularly polarized light with the chiral molecule.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. For (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate, the experimental ECD spectrum is compared with quantum chemical calculations of the predicted spectra for the possible stereoisomers. researchgate.netresearchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. The presence of chromophores, even weak ones, in the vicinity of the stereocenters is crucial for obtaining a discernible ECD signal. encyclopedia.pub
Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov VCD provides detailed information about the stereochemistry and conformational preferences of a molecule in solution. rsc.org The experimental VCD spectrum of (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate would be compared with the density functional theory (DFT) calculated spectra for the (2S,3S) and other stereoisomers. The agreement between the experimental and calculated spectra allows for the unambiguous determination of the absolute configuration.
| Chiroptical Technique | Principle | Application to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. encyclopedia.pub | Comparison of experimental spectrum with quantum chemically calculated spectra of stereoisomers for absolute configuration assignment. researchgate.netresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. nih.gov | Comparison of experimental spectrum with DFT-calculated spectra of stereoisomers for absolute configuration and conformational analysis. rsc.org |
NMR spectroscopy is a cornerstone of chemical analysis, and specific strategies have been developed to determine the stereochemistry of chiral molecules. nih.gov
Mosher's Method: This classic technique involves the esterification of the secondary alcohol in (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate with a chiral derivatizing agent (CDA), such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgtcichemicals.com The reaction with both (R)- and (S)-MTPA chlorides produces a pair of diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers, specifically the chemical shift differences (Δδ = δS - δR) of the protons near the newly formed chiral center, allows for the determination of the absolute configuration of the original alcohol. tcichemicals.com
Other Chiral Derivatizing Agents: A variety of other CDAs can be employed to convert the enantiomers of ethyl 2-hydroxy-3-methylpentanoate into diastereomers, which can then be distinguished by NMR. wikipedia.org These agents are designed to have specific properties, such as inducing large chemical shift differences or possessing reporter nuclei like ¹⁹F for enhanced detection. wikipedia.org The choice of CDA depends on the specific substrate and the desired analytical outcome. tcichemicals.com The use of chiral solvating agents (CSAs) is another NMR-based approach where non-covalent diastereomeric complexes are formed in situ, leading to observable chemical shift differences between the enantiomers. acs.orgnih.gov
| NMR Strategy | Description | Key Measurement |
| Mosher's Method | Derivatization with (R)- and (S)-MTPA to form diastereomeric esters. wikipedia.org | Chemical shift differences (Δδ) in ¹H NMR spectra of the diastereomers. tcichemicals.com |
| Other Chiral Derivatizing Agents (CDAs) | Reaction with various chiral reagents to form diastereomers. nih.govwikipedia.org | Distinguishable signals for the diastereomers in NMR spectra. wikipedia.org |
| Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes in solution. acs.orgnih.gov | Splitting of signals for the enantiomers in the presence of the CSA. nih.gov |
While obtaining suitable single crystals of (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate itself may be challenging due to its likely liquid state at room temperature, the formation of a crystalline derivative can provide unequivocal proof of its absolute configuration. This is often considered the "gold standard" for stereochemical determination. The process involves reacting the parent compound with a reagent that introduces a heavy atom and induces crystallization. The resulting crystalline derivative is then subjected to single-crystal X-ray diffraction analysis. The diffraction pattern allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice, thereby confirming the absolute stereochemistry.
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic techniques are indispensable for determining the enantiomeric and diastereomeric purity of chiral compounds. These methods rely on the differential interaction of the stereoisomers with a chiral stationary phase or a chiral mobile phase additive.
Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers. For ethyl 2-hydroxy-3-methylpentanoate, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is used. oeno-one.eu The enantiomers exhibit different affinities for the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. afmps.be A variety of chiral stationary phases (CSPs) are commercially available, including those based on polysaccharides, proteins, and synthetic polymers. The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation of the stereoisomers of ethyl 2-hydroxy-3-methylpentanoate.
| Chromatographic Technique | Chiral Selector | Principle of Separation |
| Chiral Gas Chromatography (GC) | Chiral Stationary Phase (e.g., cyclodextrin derivatives). oeno-one.eu | Differential partitioning of volatile enantiomers into the chiral stationary phase. nih.gov |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based). afmps.be | Differential interactions (e.g., hydrogen bonding, dipole-dipole) between enantiomers and the CSP. |
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption. afmps.beselvita.com
For the chiral separation of ethyl 2-hydroxy-3-methylpentanoate, SFC would be employed with a chiral stationary phase, similar to those used in HPLC. The addition of a small amount of a polar organic modifier, such as methanol (B129727) or ethanol (B145695), to the supercritical CO₂ is often necessary to improve peak shape and resolution. chromatographyonline.comresearchgate.net SFC can provide different selectivity compared to HPLC and is often complementary for challenging separations. nih.gov The technique is known for its high efficiency, speed, and greener profile, making it an attractive option for both analytical and preparative-scale chiral separations. selvita.com
| Parameter | Description |
| Mobile Phase | Primarily supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol). chromatographyonline.comresearchgate.net |
| Stationary Phase | Chiral Stationary Phase (similar to HPLC). afmps.be |
| Advantages | Fast separations, reduced organic solvent consumption, high efficiency. afmps.beselvita.com |
| Applicability | Both analytical and preparative scale chiral separations. selvita.com |
High-Resolution Mass Spectrometric Approaches for Structural Elucidation and Purity Analysis
High-resolution mass spectrometry (HRMS) stands as a powerful analytical tool for the detailed structural characterization and rigorous purity assessment of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways, which are crucial for unambiguous compound identification and the detection of minute impurities.
The molecular formula of Ethyl 2-hydroxy-3-methylpentanoate is C8H16O3, with a monoisotopic mass of 160.109944 g/mol . mdpi.comnist.gov HRMS instrumentation, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass of the molecular ion with exceptional accuracy, typically within a few parts per million (ppm). This high accuracy allows for the confident determination of the elemental formula, a critical first step in structural elucidation.
Structural Elucidation through Fragmentation Analysis
In addition to precise mass measurement of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure through the analysis of its fragmentation patterns. While specific, detailed fragmentation spectra for (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate are not widely published, a plausible fragmentation scheme can be proposed based on the known fragmentation behaviors of similar α-hydroxy esters and related amino acid esters. researchgate.netlibretexts.org
Under typical soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the molecule is expected to protonate to form the pseudomolecular ion [M+H]+. Subsequent collision-induced dissociation (CID) of this precursor ion would likely lead to a series of characteristic fragment ions. Key expected fragmentation pathways include:
Loss of Ethanol: A neutral loss of ethanol (C2H5OH, 46.04186 Da) from the protonated molecule is a probable fragmentation pathway, resulting in a significant fragment ion.
Cleavage adjacent to the Hydroxyl Group: Alpha-cleavage next to the hydroxyl group is a common fragmentation route for alcohols and can lead to the formation of stable, resonance-stabilized cations.
Ester Group Fragmentations: Cleavage of bonds adjacent to the carbonyl group of the ester is another expected pathway, leading to the loss of the ethoxy group (-OCH2CH3) or the formation of acylium ions. libretexts.org
Side-Chain Cleavages: Fragmentation of the sec-butyl group can also occur, leading to a series of smaller fragment ions.
A proposed fragmentation of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate is detailed in the interactive table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 161.1172 [M+H]+ | C6H9O2+ | H2O + C2H4 |
| 161.1172 [M+H]+ | C6H13O2+ | H2O |
| 161.1172 [M+H]+ | C4H9O+ | C4H8O2 |
| 161.1172 [M+H]+ | C5H9O+ | C3H8O2 |
This table represents a plausible fragmentation pattern based on general principles of mass spectrometry; specific ion abundances would require experimental verification.
Purity Analysis using High-Resolution Mass Spectrometry
HRMS is an indispensable tool for assessing the purity of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate. Its high resolving power allows for the differentiation of the target compound from impurities that may have the same nominal mass but different elemental compositions. This is particularly important for identifying by-products from the synthesis or degradation products that may be present in trace amounts.
A significant challenge in the analysis of this compound is the detection and quantification of stereoisomeric impurities, such as the (2R,3S), (2S,3R), and (2R,3R) diastereomers. While mass spectrometry is inherently "chiral-blind" and cannot directly differentiate enantiomers, diastereomers can sometimes be distinguished. nih.gov This differentiation can be achieved by observing subtle differences in the abundances of fragment ions in their MS/MS spectra. However, this often requires careful optimization of experimental conditions and may not always provide baseline separation of the isomers.
For robust stereoisomeric purity analysis, HRMS is most effectively used in conjunction with a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). openochem.orgnih.govskpharmteco.com In such a setup, the chiral column separates the different stereoisomers, which are then detected and quantified by the mass spectrometer. This hyphenated approach provides the highest level of confidence in the stereochemical purity of the compound.
Below is a summary of the key HRMS parameters for the analysis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate.
| Parameter | Value | Reference |
| Molecular Formula | C8H16O3 | nist.gov |
| Monoisotopic Mass | 160.109944 u | mdpi.com |
| Common Adducts in ESI+ | [M+H]+, [M+Na]+ |
Strategic Applications and Chemical Derivatization in Asymmetric Synthesis
Utility as a Chiral Building Block in Natural Product Synthesis
Chiral molecules sourced from nature or synthesized to be "enantiomerically pure" are crucial in fields like pharmaceutical science, where one enantiomer of a drug often possesses the desired therapeutic activity while the other may be inactive or even harmful. Chiral building blocks, like Ethyl 2S-hydroxy-3S-methylpentanoate, are fundamental starting materials in the multi-step synthesis of such complex target molecules.
The defined (2S, 3S) configuration of this compound makes it an effective precursor for establishing the stereochemistry in larger, bioactive molecules. In synthetic strategies, the existing stereocenters of the building block are carried through the reaction sequence, influencing the formation of new stereocenters in a predictable manner. This process, known as chirality transfer, is a cornerstone of asymmetric synthesis. For instance, the synthesis of intermediates for antibiotics like thienamycin (B194209) has been accomplished using similar chiral β-hydroxy esters, where the stereochemistry of the starting material dictates the final stereostructure of the complex target. rsc.org The principle relies on the building block's ability to orient reacting molecules in a specific way, favoring the formation of one diastereomer over others.
Convergent synthesis is a strategy that involves preparing separate fragments of a large molecule and then coupling them together near the end of the synthesis. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step in a single chain. This compound is an ideal candidate for use as one of these fragments. Its functional groups—an ester and a hydroxyl group—provide handles for chemical modification and for coupling with other synthetic fragments, allowing for its seamless integration into the larger molecular framework.
Application in the Asymmetric Synthesis of Chiral Intermediates for Advanced Materials and Specialty Chemicals
The principles of asymmetric synthesis extend beyond natural products to the creation of advanced materials and specialty chemicals where chirality can impart unique properties. nih.gov Catalytic enantioselective reactions are a primary method for creating chiral synthons that are widely used as active pharmaceutical ingredients (APIs).
Chiral intermediates derived from molecules like this compound are valuable for producing specialty chemicals, particularly in the flavor and fragrance industry. The sensory properties of many aroma compounds are dependent on their stereochemistry, with different enantiomers often possessing distinct smells.
| Application Area | Role of this compound | Significance of Chirality |
|---|---|---|
| Pharmaceutical Intermediates | Serves as a chiral precursor for fragments of complex Active Pharmaceutical Ingredients (APIs). | Ensures the final drug product is enantiomerically pure, which is often required for efficacy and safety. |
| Specialty Chemicals (Flavors & Fragrances) | Can be used as a starting material for the synthesis of specific aroma compounds. | Different enantiomers can have distinct scents, making stereochemical purity critical for the desired sensory profile. |
| Advanced Materials | Potential monomer for chiral polymers. | Chirality in the polymer backbone can influence properties like biodegradability and material strength. rsc.orgnih.gov |
Development of Novel Chiral Auxiliaries and Ligands Derived from the Compound
In asymmetric catalysis, chiral ligands bind to a metal catalyst to create a chiral environment that influences the stereochemical outcome of a reaction. tcichemicals.com Many effective chiral ligands are derived from readily available chiral molecules, such as amino acids, tartaric acid, and specific chiral alcohols. psu.edu
The structure of this compound, with its secondary alcohol, presents the potential for its derivatization into a chiral ligand. For example, the hydroxyl group could be used as a handle to introduce a phosphorus-containing group, a common feature in many successful phosphine (B1218219) ligands used in asymmetric hydrogenation and other transformations. nih.govrsc.org The synthesis of P-chirogenic ligands often involves the use of chiral alcohols or amines as starting points to introduce the necessary asymmetry. chalmers.se While specific ligands derived directly from this compound are not widely documented, its structural motifs are analogous to those used in the established synthesis of P,O-type ligands (containing phosphorus and oxygen donor atoms). acs.org
Exploration in Polymer Chemistry and Advanced Functional Materials
The search for new biodegradable polymers has led to increased interest in poly(hydroxy acids) and related polyesters. rsc.orgrsc.org These polymers are often synthesized from renewable resources and can be designed to degrade under specific environmental conditions. rsc.org The incorporation of chiral monomers into a polymer backbone can significantly influence its properties, including its degradation rate, crystallinity, and mechanical strength. rsc.orgnih.gov
This compound, as a chiral hydroxy ester, is a potential A-B type monomer for producing polyesters through self-condensation (after hydrolysis of the ester to the free acid) or by ring-opening polymerization of a corresponding lactone derivative. researchgate.net Research on similar chiral monomers has shown that the stereochemistry of the polymer can affect its susceptibility to enzymatic degradation, offering a way to program the material's lifecycle. rsc.org For example, chiral poly-(4-methylcaprolactone) has demonstrated degradation rates that are dependent on the polymer's chirality. rsc.org This suggests that polymers derived from this compound could be developed as advanced functional materials with tunable properties for applications in medicine, such as in controlled drug-delivery systems, or as sustainable packaging materials. nih.gov
Strategic Derivatization for Functional Group Interconversion and Reactivity Modulation
Functional group interconversion is the process of converting one functional group into another to facilitate a specific synthetic step. The two primary functional groups in this compound—the hydroxyl group and the ethyl ester—can be selectively modified to modulate the molecule's reactivity.
The secondary alcohol can be oxidized to the corresponding ketone, Ethyl 2-oxo-3S-methylpentanoate. researchgate.net This transformation changes the electronic nature and reactivity at the C2 position. Conversely, the ester group can be reduced, typically using a strong reducing agent like lithium aluminum hydride, to yield the corresponding diol, (2S,3S)-3-methylpentane-1,2-diol. This converts the ester, which is generally unreactive in many coupling reactions, into a primary alcohol that can undergo a wider range of transformations.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or toluenesulfonyl chloride, respectively. This derivatization dramatically changes its reactivity, making the C2 position susceptible to nucleophilic substitution reactions, often with inversion of stereochemistry, allowing for the synthesis of other chiral building blocks.
| Functional Group | Derivatization Reaction | Product Functional Group | Purpose / Reactivity Modulation |
|---|---|---|---|
| Hydroxyl (-OH) | Oxidation | Ketone (C=O) | Creates an electrophilic carbonyl center. |
| Ester (-COOEt) | Reduction | Primary Alcohol (-CH₂OH) | Creates a new nucleophilic center; forms a 1,2-diol. |
| Hydroxyl (-OH) | Mesylation/Tosylation | Mesylate/Tosylate (-OMs/-OTs) | Converts the hydroxyl into a good leaving group for substitution reactions. |
| Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) | Enables amide bond formation or use in polyester (B1180765) synthesis. |
Synthesis of Chiral Lactones, Amines, and Other Bioisosteres from the Compound
The chiral backbone of ethyl (2S,3S)-2-hydroxy-3-methylpentanoate is an excellent starting point for the synthesis of various derivatives, including those with significant biological relevance.
Synthesis of Chiral Lactones:
Lactones, which are cyclic esters, are present in numerous natural products and pharmacologically active compounds. The intramolecular cyclization of hydroxy acids or their corresponding esters is a common method for their synthesis. nih.govyoutube.com Starting from ethyl (2S,3S)-2-hydroxy-3-methylpentanoate, hydrolysis of the ethyl ester would yield the corresponding (2S,3S)-2-hydroxy-3-methylpentanoic acid. This γ-hydroxy acid can then undergo intramolecular esterification (lactonization), typically under acidic conditions, to form the corresponding γ-lactone, (3S,4S)-3,4-dimethyl-dihydrofuran-2(3H)-one. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group to form a tetrahedral intermediate, which then eliminates a molecule of water to yield the cyclic ester. youtube.com
Synthesis of Chiral Amines:
Chiral amines are fundamental building blocks in many pharmaceuticals. A common strategy to synthesize a chiral amine from ethyl (2S,3S)-2-hydroxy-3-methylpentanoate involves a two-step sequence. First, the secondary alcohol is oxidized to the corresponding β-keto ester, ethyl 2-keto-3-methylpentanoate. nih.gov Subsequently, this ketone can undergo reductive amination. This reaction involves the formation of an imine or enamine intermediate by reacting the ketone with ammonia (B1221849) or a primary amine, which is then reduced in situ to the desired amine. This process allows for the stereocontrolled introduction of an amino group. Other methods for synthesizing β-amino esters include the use of Sharpless asymmetric aminohydroxylation on α,β-unsaturated esters or the regioselective opening of α,β-epoxy esters. acs.orgacs.org
Synthesis of Bioisosteres:
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. organic-chemistry.org In drug design, ester and amide functionalities are often replaced with more metabolically stable heterocyclic rings. nih.gov Common bioisosteres for the ester group include 1,2,4-oxadiazoles and 1,2,3-triazoles. nih.govresearchgate.net
The general strategy to synthesize these bioisosteres from ethyl (2S,3S)-2-hydroxy-3-methylpentanoate would first involve the hydrolysis of the ester to the carboxylic acid. The hydroxyl group would likely need to be protected prior to this conversion. libretexts.org
1,2,4-Oxadiazoles: The resulting protected β-hydroxy carboxylic acid can be coupled with an amidoxime. The subsequent cyclization, often achieved by heating or under basic conditions, yields the 1,2,4-oxadiazole (B8745197) ring. nih.govresearchgate.net
1,2,3-Triazoles: The synthesis of a 1,2,3-triazole bioisostere can be achieved via "click chemistry." The protected β-hydroxy carboxylic acid would be converted to a terminal alkyne or an azide (B81097), which would then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a corresponding azide or alkyne partner to form the triazole ring. nih.gov
The table below outlines the synthetic pathways to these important derivatives.
| Starting Material Derivative | Target Molecule | Key Synthetic Steps |
| (2S,3S)-2-hydroxy-3-methylpentanoic acid | (3S,4S)-3,4-dimethyl-dihydrofuran-2(3H)-one (γ-Lactone) | Intramolecular cyclization (Lactonization) |
| Ethyl 2-keto-3-methylpentanoate | Ethyl (2S,3S)-2-amino-3-methylpentanoate | Reductive amination |
| Protected (2S,3S)-2-hydroxy-3-methylpentanoic acid | 1,2,4-Oxadiazole derivative | Coupling with amidoxime, cyclization |
| Protected (2S,3S)-2-hydroxy-3-methylpentanoic acid | 1,2,3-Triazole derivative | Conversion to alkyne/azide, CuAAC "click" reaction |
Mechanistic and Theoretical Investigations of 2s,3s Ethyl 2 Hydroxy 3 Methylpentanoate Reactivity and Formation
Elucidation of Reaction Mechanisms Involved in its Stereoselective Synthesis
The creation of specific stereoisomers, such as (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate, is a central challenge in organic synthesis. The precise three-dimensional arrangement of atoms in this molecule, particularly at the C2 and C3 chiral centers, necessitates the use of stereoselective synthesis methods. The mechanisms for achieving this control often rely on creating the C2-C3 bond in a highly predictable manner, commonly through diastereoselective aldol (B89426) reactions or enzymatic reductions.
One established strategy for controlling stereochemistry during C-C bond formation is the use of chiral auxiliaries, as exemplified by Evans' chemistry. In related syntheses, an aldol reaction between a boron enolate derived from a chiral oxazolidinone and an aldehyde is used to form a new stereocenter. For instance, the synthesis of β-hydroxy acids has been achieved with moderate to good diastereoselectivity using this approach. nih.gov The reaction of a dibutylboron enolate of a chloroacetyloxazolidinone with an aldehyde can yield the desired aldol adduct. nih.gov Although high diastereomeric excess is not always achieved, the resulting diastereomers are often separable using standard techniques like silica (B1680970) gel chromatography, allowing for the isolation of the pure, desired stereoisomer. nih.gov After separation, the chiral auxiliary is cleaved to yield the target β-hydroxy carbonyl structure.
Another powerful approach involves the stereoselective reduction of a β-keto ester precursor, ethyl 2-methyl-3-oxopentanoate. This transformation is frequently accomplished using biocatalysis, where enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) exhibit high levels of stereoselectivity. The enzyme's active site provides a chiral environment that forces the substrate to bind in a specific orientation. The subsequent delivery of a hydride (typically from a cofactor like NADPH or NADH) to the ketone's carbonyl face occurs with high geometric precision, leading to the formation of one specific stereoisomer of the corresponding alcohol. The synthesis of related chiral hydroxy compounds, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, has been achieved by stereocontrolled construction starting from a chiral building block like Garner's aldehyde, highlighting the use of starting materials with pre-existing stereocenters to direct the formation of new ones. elsevierpure.com
| Synthetic Strategy | Key Mechanistic Feature | Stereochemical Control | Example Principle |
| Chiral Auxiliary-Mediated Aldol Reaction | Formation of a rigid, chelated transition state involving a boron enolate and an aldehyde. | The chiral auxiliary sterically blocks one face of the enolate, directing the incoming electrophile (aldehyde) to the opposite face. | Evans' oxazolidinones guide the formation of syn- or anti-aldol products. nih.gov |
| Biocatalytic Reduction | Enzyme active site creates a chiral pocket for substrate binding. | The enzyme positions the β-keto ester substrate for stereospecific hydride delivery from a cofactor (e.g., NADPH) to one face of the carbonyl. | Ketoreductases (KREDs) reducing a β-keto ester to a specific stereoisomer of a β-hydroxy ester. |
| Chiral Pool Synthesis | Use of a readily available enantiopure starting material. | The existing stereocenter(s) in the starting material influence the stereochemical outcome of subsequent reactions. | Garner's aldehyde used as a starting point for building more complex chiral molecules. elsevierpure.com |
Conformational Analysis and Stereoelectronic Effects in the Chiral Hydroxy Ester
The reactivity and stability of (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate are not governed by steric and inductive effects alone; they are also profoundly influenced by stereoelectronic effects. These effects arise from the spatial interactions between electron orbitals and dictate the preferred conformations and chemical behavior of the molecule. wikipedia.org A stereoelectronic effect explains a specific molecular property by invoking stabilizing or destabilizing interactions that are dependent on the relative orientation of electrons in space. wikipedia.org
In a chiral hydroxy ester, several key stereoelectronic interactions are at play:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). For example, the interaction between the σ C-H or σ C-C bonds and the σ C-O orbital can influence bond lengths, angles, and reactivity. The magnitude of these hyperconjugative effects can be very sensitive to small changes in molecular structure. acs.org
n → π* Interaction: A crucial interaction in esters is the delocalization of a lone pair (n) from the alkoxy oxygen into the antibonding π* orbital of the carbonyl group (nO → π*CO). This interaction is responsible for the planarity of the ester group and contributes to its stability. baranlab.org
Gauche and Anomeric Effects: Interactions between the hydroxyl group and the ester moiety can lead to specific conformational preferences. The orientation of the hydroxyl group relative to the ester can impact its nucleophilicity. For example, a perpendicular arrangement of the hydroxyl group with respect to the carbonyl π-system can alter orbital mixing and affect reactivity. stackexchange.com
Conformational analysis of acyclic systems like ethyl 2-hydroxy-3-methylpentanoate reveals that rotation around single bonds is not entirely free. The torsion angle of the O=C–O–C bond in acyclic esters, for instance, is highly restricted and typically deviates little from 0°, a conformation stabilized by stereoelectronic effects. baranlab.org The preferred conformation of the molecule will be the one that maximizes stabilizing interactions (like favorable hyperconjugation) and minimizes destabilizing ones (like steric repulsion). The relative orientation of the ethyl and methyl groups at the C3 position and the hydroxyl and ester groups at the C2 position creates a complex potential energy surface with several local minima, each corresponding to a distinct conformer with a specific set of stereoelectronic interactions.
| Stereoelectronic Interaction | Orbitals Involved | Description | Consequence for Ethyl 2-hydroxy-3-methylpentanoate |
| Ester Resonance | nO → πC=O | Donation of a lone pair from the single-bonded oxygen to the carbonyl's π orbital. baranlab.org | Enforces planarity of the ester group, increases C-O single bond double bond character, and lowers overall energy. |
| Hyperconjugation | σC-H/C-C → σC-O | Electron donation from adjacent C-H or C-C bonds into the antibonding orbital of the C-O bond. acs.org | Influences bond strengths and the acidity of α-protons. |
| Hydroxyl-Carbonyl Interaction | nOH → πC=O | Potential interaction between the hydroxyl oxygen's lone pair and the ester carbonyl. | Affects the rotational barrier around the C2-C(O) bond and can influence the hydroxyl group's acidity and nucleophilicity. stackexchange.com |
Quantum Chemical Calculations and Molecular Dynamics Simulations of Compound Reactivity and Stability
To gain a deeper, quantitative understanding of the factors governing the behavior of (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate, researchers employ computational chemistry tools. Quantum chemical calculations and molecular dynamics (MD) simulations provide invaluable insights into the molecule's structure, stability, and reactivity at an electronic level.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to solve the electronic structure of the molecule, yielding precise information about its geometry and energy.
Conformational Searching: By calculating the energies of numerous possible conformations, a potential energy surface can be mapped out. This allows for the identification of the lowest-energy (most stable) conformers and the determination of the energy barriers for rotation around key single bonds (e.g., the C2-C3 bond).
Reactivity Prediction: Quantum calculations can model the transition states of reactions involving the hydroxy ester. By comparing the energies of different transition state pathways, one can predict the stereochemical outcome of a reaction. For example, modeling the addition of a nucleophile to the ester carbonyl can elucidate the factors favoring attack from a particular direction.
Analysis of Stereoelectronic Effects: Theoretical methods are particularly powerful for dissecting and quantifying the stereoelectronic interactions discussed previously. acs.org Natural Bond Orbital (NBO) analysis, for instance, can calculate the energy associated with specific donor-acceptor orbital interactions (like n → π* or σ → σ*), providing a numerical basis for their importance.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in a given environment (e.g., in a solvent).
Conformational Flexibility: MD simulations can explore the accessible conformational space of ethyl 2-hydroxy-3-methylpentanoate, revealing how it flexes and moves in solution. This provides insight into the relative populations of different conformers, which can be crucial for understanding its average properties and reactivity.
Solvation Effects: By explicitly including solvent molecules in the simulation, one can study how interactions with the solvent (e.g., hydrogen bonding to the hydroxyl and carbonyl groups) influence the molecule's conformational preferences and stability.
| Computational Method | Primary Application | Information Gained for Ethyl 2S-hydroxy-3S-methylpentanoate |
| Density Functional Theory (DFT) | Electronic structure calculation | Geometries of stable conformers, relative energies, transition state structures, vibrational frequencies, and quantification of orbital interactions. |
| Molecular Dynamics (MD) | Simulation of atomic motion over time | Conformational landscape in solution, dynamic behavior, solvent effects, and time-averaged structural properties. |
| Natural Bond Orbital (NBO) Analysis | Analysis of the wave function | Identification and quantification of stabilizing stereoelectronic interactions like hyperconjugation. acs.org |
Computational Modeling of Enzyme-Substrate Interactions in Biocatalytic Transformations
The high stereoselectivity observed in the enzymatic synthesis of (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate is a direct result of intricate interactions between the substrate and the enzyme's active site. Computational modeling has become an indispensable tool for understanding and predicting these interactions. nih.gov Computer simulations can characterize reaction pathways, transition states, and substrate selectivity for various enzymes. nih.gov
The process of modeling the biocatalytic reduction of a precursor like ethyl 2-methyl-3-oxopentanoate typically involves a multi-step approach:
Molecular Docking: The first step is to predict how the substrate binds within the enzyme's active site. Docking algorithms sample a vast number of possible orientations and conformations of the substrate, scoring them based on steric and electrostatic complementarity. This provides initial models of the enzyme-substrate (Michaelis) complex.
Molecular Dynamics (MD) Simulations: Once a plausible binding pose is identified, MD simulations are run on the entire enzyme-substrate complex. These simulations, often spanning hundreds of nanoseconds, allow the complex to relax and settle into a more realistic, stable configuration. They are crucial for assessing the stability of the docked pose and observing key interactions (e.g., hydrogen bonds) that hold the substrate in place. This computational approach can help investigate whether the binding follows an "induced-fit" or "conformational selection" model. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To model the chemical reaction itself (the hydride transfer), a hybrid QM/MM approach is used. In this method, the region where bond-breaking and bond-forming events occur (the substrate and the relevant part of the cofactor) is treated with a high-level, accurate quantum mechanics method. The rest of the enzyme and solvent are treated with a more computationally efficient molecular mechanics force field. QM/MM simulations are used to calculate the free energy profiles for the formation of all possible stereoisomers. nih.gov By comparing the activation energies for the pathways leading to the (2S,3S), (2R,3S), (2S,3R), and (2R,3R) products, researchers can explain the origin of the observed stereoselectivity. The enzyme achieves its selectivity by lowering the transition state energy for one pathway far more than for any other.
These computational studies not only explain existing selectivity but can also guide protein engineering efforts to create new enzymes with altered or enhanced catalytic properties. nih.gov
| Modeling Step | Purpose | Key Output |
| Molecular Docking | Predict the initial binding pose of the substrate in the enzyme active site. | A ranked list of potential enzyme-substrate complex geometries. |
| Molecular Dynamics (MD) | Refine the binding pose and assess the stability of the enzyme-substrate complex. | A dynamic view of the substrate in the active site, highlighting key stabilizing interactions. |
| QM/MM Calculations | Model the chemical reaction and calculate activation energies for different stereochemical outcomes. | Free energy profiles for competing reaction pathways, explaining the energetic basis for stereoselectivity. nih.gov |
Future Perspectives and Emerging Research Trajectories for 2s,3s Ethyl 2 Hydroxy 3 Methylpentanoate
Advancements in More Efficient, Economical, and Sustainable Production Methods
The future production of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate is increasingly being viewed through the lens of green chemistry, aiming for processes that are not only economically viable but also environmentally benign. A significant trend is the move away from classical resolution, which has a theoretical maximum yield of 50%, towards asymmetric synthesis methods that can theoretically achieve 100% yield of the desired enantiomer.
Key advancements focus on several areas:
Catalyst Development : Research is geared towards the development of highly efficient and recyclable catalysts for the asymmetric reduction of the corresponding ketoester, ethyl 2-oxo-3-methylpentanoate. This includes the use of earth-abundant metal catalysts and organocatalysts to replace more expensive and toxic heavy metals. The goal is to achieve high enantiomeric excess (ee) and diastereomeric excess (de) under mild reaction conditions.
Solvent Selection : A major push in sustainable synthesis is the reduction or replacement of hazardous organic solvents. Future production methods will likely utilize greener solvents such as water, supercritical fluids, or bio-based solvents. The development of catalytic systems that are active and stable in these media is a critical area of research.
Process Intensification : Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals. The application of flow processes to the synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate could lead to significant improvements in efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters, leading to higher yields and purities.
Renewable Feedstocks : While the immediate precursor is often derived from petrochemical sources, long-term sustainability will depend on the ability to produce key starting materials from renewable biomass. Research into metabolic engineering and fermentation processes to produce 2-oxo-3-methylpentanoic acid from renewable sources is a promising future direction.
A comparative look at traditional versus emerging sustainable methods highlights the potential for improvement:
| Feature | Traditional Synthesis (e.g., Grignard with chiral auxiliary) | Emerging Sustainable Synthesis (e.g., Asymmetric biocatalysis) |
| Starting Materials | Often petrochemical-based | Increasingly from renewable feedstocks |
| Reagents | Stoichiometric amounts of chiral auxiliaries | Catalytic amounts of enzymes or metal catalysts |
| Solvents | Often chlorinated or ethereal solvents | Water, ionic liquids, or solvent-free conditions |
| Waste Generation | High, due to byproducts and auxiliary removal | Low, with potential for catalyst recycling |
| Theoretical Yield | Often limited by the resolution step | Approaching 100% |
Identification of Novel Biocatalytic Pathways and Enzyme Discovery for its Synthesis
Biocatalysis is at the forefront of sustainable chemical production, offering high selectivity and mild reaction conditions. For (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, the key biocatalytic transformation is the stereoselective reduction of ethyl 2-oxo-3-methylpentanoate.
Future research in this area is focused on two main fronts:
Discovery of Novel Enzymes : The vast biodiversity of microorganisms represents an untapped reservoir of novel enzymes. Metagenomic screening, where DNA is directly isolated from environmental samples, is a powerful technique for discovering new biocatalysts without the need for culturing the source organisms. This approach could lead to the identification of novel ketoreductases with ideal selectivity and stability for the synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate.
Enzyme Engineering : Directed evolution and rational protein design are being used to tailor existing enzymes for specific industrial applications. For instance, a known ketoreductase could be engineered to have higher activity, improved stability in organic solvents, or even an altered substrate scope to accept a wider range of precursors. This allows for the creation of biocatalysts that are perfectly optimized for a specific manufacturing process.
A key advantage of biocatalysis is the potential for whole-cell biotransformations, where the necessary enzymes and cofactors are provided by a microorganism such as Saccharomyces cerevisiae (baker's yeast) or engineered strains of Escherichia coli. This can simplify the process and reduce costs associated with enzyme purification and cofactor regeneration.
| Enzyme Class | Biocatalytic Reaction | Potential Advantages |
| Ketoreductases (KREDs) | Asymmetric reduction of ethyl 2-oxo-3-methylpentanoate | High stereoselectivity, mild reaction conditions |
| Lipases | Kinetic resolution of racemic ethyl 2-hydroxy-3-methylpentanoate | High enantioselectivity, broad substrate scope |
| Dehydrogenases | Stereoselective reduction using a cofactor (e.g., NADH/NADPH) | Excellent control over stereochemistry |
Expanded Utility in the Synthesis of Unprecedented Chiral Scaffolds and Chemical Libraries
As a chiral building block, (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate is a launchpad for the synthesis of more complex molecules. Its future utility will be defined by its incorporation into novel chiral scaffolds and its use in the generation of chemical libraries for drug discovery and materials science.
The two functional groups of the molecule can be selectively modified to create a diverse range of derivatives:
Derivatization of the Hydroxyl Group : The secondary alcohol can be oxidized to a ketone, inverted to the opposite stereochemistry, or used as a nucleophile in ether and ester formation. It can also be replaced with other functional groups through nucleophilic substitution.
Modification of the Ester Group : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to a primary alcohol.
This versatility allows for its use in diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse small molecules to probe biological processes. By applying a series of branching reaction pathways to (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, a library of unique chiral compounds can be rapidly generated.
Integration with High-Throughput Screening and Automated Synthesis Platforms
The discovery of new applications and improved synthetic routes for (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate will be accelerated by the integration of high-throughput screening (HTS) and automated synthesis platforms.
High-Throughput Screening : HTS allows for the rapid testing of thousands of reaction conditions or catalyst variations. For example, a library of potential catalysts for the asymmetric synthesis of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate could be screened in a matter of days, a process that would have taken months or years using traditional methods.
Automated Synthesis : Robotic systems can perform complex, multi-step syntheses with high precision and reproducibility. An automated platform could be programmed to synthesize a library of derivatives from (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate, which could then be directly passed to an HTS platform for biological or materials testing.
The combination of these technologies creates a powerful workflow for accelerated discovery. For instance, an automated system could synthesize a library of chiral ligands derived from the title compound, which are then screened for their effectiveness in a particular asymmetric reaction.
Unexplored Academic Niche Applications within Chemical Sciences and Related Disciplines
Beyond its role as a synthetic intermediate, the unique stereochemistry of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate opens the door to several unexplored niche applications in academic research:
Chiral Ligands in Asymmetric Catalysis : The molecule itself, or its simple derivatives, could serve as a chiral ligand for transition metals in asymmetric catalysis. The hydroxyl and ester groups provide two potential coordination sites, creating a chiral environment around a metal center.
Probes for Chemical Biology : By attaching a fluorescent tag or a reactive group, (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate could be converted into a chemical probe to study enzyme active sites or metabolic pathways related to amino acid metabolism.
Chiral Dopants in Materials Science : The chirality of the molecule could be exploited to create novel liquid crystals or chiral polymers. As a chiral dopant, it could be used to induce a helical twist in a liquid crystal phase, leading to materials with interesting optical properties.
Isotopically Labeled Standards : The synthesis of isotopically labeled versions of (2S,3S)-Ethyl 2-hydroxy-3-methylpentanoate (e.g., with ¹³C or ²H) would provide valuable standards for metabolic studies and for quantifying the compound in complex mixtures using mass spectrometry.
The exploration of these and other niche applications will continue to expand the scientific value of this versatile chiral building block.
Q & A
Basic: What synthetic strategies achieve high stereoselectivity for Ethyl 2S-hydroxy-3S-methylpentanoate?
Methodological Answer:
Stereoselective synthesis typically employs chiral catalysts or enzymatic methods. For instance:
- Asymmetric Hydrogenation : Use chiral Ru or Rh catalysts (e.g., BINAP ligands) to reduce α,β-unsaturated precursors, ensuring >90% enantiomeric excess (ee) .
- Enzymatic Resolution : Lipases like Candida antarctica selectively hydrolyze undesired enantiomers from racemic mixtures, followed by chromatographic purification .
- Chiral Auxiliaries : Evans oxazolidinones or Oppolzer sultams can direct stereochemistry during alkylation or aldol reactions .
Validation : Monitor ee via chiral HPLC or polarimetry. Cross-check with -NMR using chiral shift reagents .
Basic: Which spectroscopic techniques confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .
- Optical Rotation : Compare [α] values with literature (e.g., NIST data for related hydroxy esters) .
Advanced: How to resolve discrepancies in reported physical properties (e.g., solubility, boiling point)?
Methodological Answer:
- Data Cross-Referencing : Compare CRC Handbook values (e.g., density: 0.92–0.93 g/cm) with NIST data for hydroxy esters .
- Experimental Replication : Standardize conditions (e.g., purity >99%, dry solvents) to minimize variability. Use differential scanning calorimetry (DSC) for precise melting point determination .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in literature datasets .
Advanced: How to address conflicting spectroscopic data in reaction optimization?
Methodological Answer:
- Multi-Technique Validation :
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., β-keto esters) during synthesis .
Advanced: What methodologies quantify enantiomeric excess (ee) in complex mixtures?
Methodological Answer:
- Chiral Stationary Phase HPLC : Utilize columns like Chiralpak IA or IB with hexane/isopropanol gradients. Calibrate with racemic and enantiopure standards .
- Capillary Electrophoresis (CE) : Apply cyclodextrin-based chiral selectors for rapid ee determination (<10 min runtime) .
- NMR with Eu(hfc) : Shift reagent induces splitting of enantiomer peaks in -NMR .
Advanced: How to design stability studies under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
